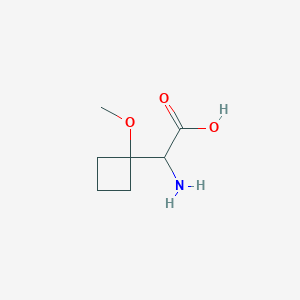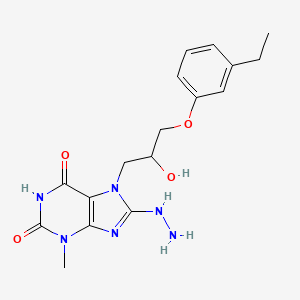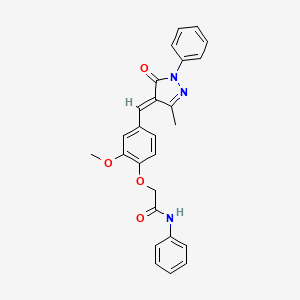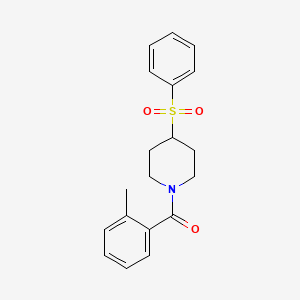
5-methoxy-2-(4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-methoxy-2-(4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl)phenol” is a complex organic molecule that contains several functional groups. These include two methoxy groups (-OCH3), a phenol group (-OH), and a pyrazole ring (a five-membered ring containing two nitrogen atoms). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Data Analysis : The molecular structure and spectroscopic data of similar compounds have been investigated using Density Functional Theory (DFT). These studies include calculations of molecular parameters, intramolecular charge transfer, and molecular electrostatic potential, which are essential for understanding the chemical properties and potential applications of these compounds in scientific research (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Tautomerism Studies : Research on NH-pyrazoles, which are structurally related to the compound of interest, has been conducted to understand their tautomerism in solution and in the solid state. This kind of study is crucial for predicting the behavior of compounds under different conditions, which has implications in various scientific fields (Cornago et al., 2009).
Phenolic Compounds and Antioxidant Activity : The study of phenolic compounds and their antioxidant activity is another area where similar compounds are being researched. This is particularly relevant in the pharmaceutical, cosmetic, and therapeutic industries, where these properties can be harnessed for various applications (León et al., 2014).
Corrosion Inhibition : Pyrazoline derivatives have been investigated for their potential role in corrosion inhibition. These studies are crucial for industries where material degradation is a concern, such as in petroleum refining and construction (Lgaz et al., 2020).
Synthesis and Theoretical Calculation : The synthesis of related pyrazol derivatives and their theoretical calculations, including NMR studies and X-ray crystal structures, provide valuable insights for the development of new compounds with potential applications in various scientific domains (Attanasi et al., 1997).
Computational and Pharmacological Evaluation : Computational and pharmacological evaluations of pyrazole novel derivatives have been conducted, assessing their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research is particularly relevant in medicinal chemistry and drug development (Faheem, 2018).
Antimicrobial Activity : Research on novel pyrazol derivatives has also delved into their antimicrobial activity. These studies are critical for developing new antimicrobial agents, which are increasingly important in the face of growing antibiotic resistance (Ashok et al., 2016).
Spectroscopic and X-Ray Diffraction Methodologies : Spectroscopic and X-ray diffraction methodologies have been employed to study the chemical activity and properties of related compounds. These methods are fundamental in understanding the physical and chemical characteristics that define their potential applications (Demircioğlu et al., 2019).
Antimicrobial Activity of Non-Halogenated Phenolic Compounds : The antimicrobial activity of non-halogenated phenolic compounds, including those structurally similar to the compound , has been extensively studied. This research is significant in food preservation and medical applications (Davidson & Brandén, 1981).
Propriétés
IUPAC Name |
5-methoxy-2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-18(24-16-7-5-4-6-15(16)23-3)17(20-19-11)13-9-8-12(22-2)10-14(13)21/h4-10,21H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBTGLELJZCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one](/img/structure/B2969055.png)
![N-[5-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2969056.png)

![4-tert-butyl-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B2969058.png)




![5-(Dimethylamino)-N-[2-(prop-2-enoylamino)ethyl]pyridine-2-carboxamide](/img/structure/B2969064.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2969066.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one](/img/structure/B2969072.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2969077.png)
![Ethyl 7-bromo-1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2969078.png)